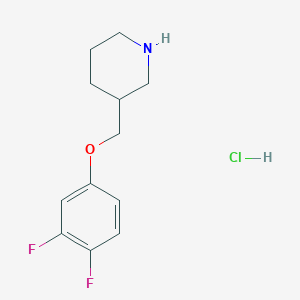

3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride

Description

3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride is a piperidine derivative characterized by a 3,4-difluorophenoxymethyl substituent.

Properties

IUPAC Name |

3-[(3,4-difluorophenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO.ClH/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQANZVYRGVTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride typically involves the reaction of 3,4-difluorophenol with piperidine in the presence of a suitable base and solvent . The reaction conditions may vary, but common reagents include potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenoxy ketones, while reduction may produce difluorophenoxy alcohols .

Scientific Research Applications

Chemical Research

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique fluorinated structure enhances its reactivity, making it valuable in:

- Cross-Coupling Reactions : Used to create diverse piperidine derivatives.

- Medicinal Chemistry : As an intermediate in developing pharmaceuticals targeting various biological pathways.

Biological Studies

In biological research, 3-((3,4-difluorophenoxy)methyl)piperidine hydrochloride is employed for:

- Ligand Binding Studies : Investigating its interaction with specific receptors or enzymes, which can elucidate mechanisms of action for potential therapeutic targets.

- Pathway Analysis : Understanding the role of this compound in various signaling pathways, particularly those related to neurotransmitter systems.

Medical Applications

The compound is under investigation for its therapeutic potential:

- Antidepressant Development : Similar compounds have shown efficacy as selective serotonin reuptake inhibitors (SSRIs), indicating that this compound may also possess similar properties.

- Neurological Disorders : Potential applications in treating conditions such as anxiety and depression due to its interaction with neurotransmitter transporters.

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of 3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes . The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride with analogous piperidine derivatives:

*Calculated based on molecular formula.

Key Observations :

- Halogen Effects : The difluoro substituent offers balanced electronic effects compared to stronger electron-withdrawing groups like trifluoromethyl () or electron-donating groups like ethoxy ().

- Lipophilicity: The 3,4-difluorophenoxymethyl group likely confers moderate lipophilicity, positioning the compound between highly lipophilic diphenylmethoxy derivatives (e.g., 4-(Diphenylmethoxy)piperidine HCl, MW 303.83, ) and polar carbonyl-containing analogs.

Biological Activity

3-((3,4-Difluorophenoxy)methyl)piperidine hydrochloride is a chemical compound with potential therapeutic applications. Its structure includes a piperidine ring substituted with a difluorophenoxy group, which is significant for its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

- Molecular Formula : C12H15F2NO·HCl

- Molecular Weight : 263.71 g/mol

- CAS Number : 63608-33-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors for various enzymes and receptors.

Structure-Activity Relationship (SAR)

A study on piperidine derivatives highlighted the significance of substituents on the piperidine ring in determining biological activity. For instance, modifications in the phenoxy group can enhance inhibitory potency against specific targets such as MenA, an enzyme involved in the biosynthesis of menaquinone in Mycobacterium tuberculosis (Mtb) .

Biological Activity and Efficacy

-

Antimycobacterial Activity :

- The compound has been evaluated for its ability to inhibit Mtb growth. In vitro studies have shown that certain analogs exhibit significant antimycobacterial activity with IC50 values ranging from 13 to 22 μM .

- The GIC50 (growth inhibition concentration) values for some derivatives were reported between 8 and 10 μM, indicating their effectiveness in reducing bacterial viability .

- Pharmacokinetic Properties :

Table 1: Biological Activity of Piperidine Derivatives

| Compound | Structure | IC50 (μM) | GIC50 (μM) | tPSA (Å) | cLogP |

|---|---|---|---|---|---|

| 1 | R1 | 14 ± 3 | 8 ± 1 | 33 | 7.9 |

| 2 | R2 | 25 | >50 | 16 | 7.1 |

| 3 | R3 | 22 ± 3 | 10 ± 1 | 16 | 5.8 |

| ... | ... | ... | ... | ... | ... |

Note: R1, R2, R3 represent different substituents on the piperidine ring that were tested for biological activity.

Case Studies

Recent studies have explored the efficacy of various piperidine derivatives in treating infections caused by Mtb. For example, a specific derivative demonstrated nearly complete sterilization of Mtb in combination therapy within two weeks in vivo . This highlights the potential of these compounds as therapeutic agents against tuberculosis.

Q & A

Q. What are the optimal synthetic routes for 3-((3,4-difluorophenoxy)methyl)piperidine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 3,4-difluorophenol and a piperidine derivative under basic conditions (e.g., NaOH or K₂CO₃ in anhydrous ethanol/methanol). Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .

- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but may increase byproduct formation .

- Hydrochloride salt formation : Post-synthesis treatment with HCl gas or concentrated HCl ensures salt stability .

Yield optimization requires monitoring via TLC or HPLC, with purity >95% achievable via recrystallization .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% target) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., difluorophenoxy methyl group at δ 4.2–4.5 ppm in CDCl₃) .

- Mass spectrometry : ESI-MS detects [M+H]⁺ ions (expected m/z ~300–320) and potential impurities .

- Elemental analysis : Verify C, H, N, Cl, and F content within ±0.4% of theoretical values .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols; maintain airborne concentrations below OSHA PEL (if established) .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 3,4-difluorophenoxy substituent influence the compound’s pharmacological activity compared to analogs?

Methodological Answer: The 3,4-difluorophenoxy group enhances:

- Lipophilicity : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving blood-brain barrier penetration .

- Metabolic stability : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life in in vitro hepatocyte assays .

- Receptor binding : Fluorine’s electronegativity modulates π-π interactions with aromatic residues in target proteins (e.g., serotonin transporters) .

Validation : Compare IC₅₀ values in receptor-binding assays against mono-fluoro or non-fluoro analogs .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay standardization : Control variables like buffer pH, temperature, and cell passage number to minimize variability .

- Orthogonal assays : Confirm in vitro enzyme inhibition (e.g., MAO-A) with ex vivo tissue bath experiments or in silico docking studies .

- Data normalization : Use internal standards (e.g., β-galactosidase in cell-based assays) to correct for batch effects .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Process optimization :

- Continuous flow chemistry : Reduces residence time, minimizing side reactions (e.g., over-alkylation) .

- Catalysis : Pd/C or FeCl₃ catalyzes selective etherification, reducing dimerization .

- Byproduct identification : LC-MS/MS detects impurities (e.g., di-alkylated piperidine derivatives) for targeted removal via column chromatography .

Q. What analytical methods are suitable for studying degradation products under accelerated stability conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- Degradant profiling :

- HPLC-DAD/MS : Identifies oxidation products (e.g., hydroxylated derivatives) and hydrolyzed fragments .

- XRD : Detects crystalline form changes impacting solubility .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. How do researchers address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

- Docking refinement : Incorporate solvation effects and protein flexibility using molecular dynamics simulations (e.g., AMBER, GROMACS) .

- Free energy calculations : Use MM-PBSA/GBSA to improve binding affinity predictions .

- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides quantitative ΔG values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.